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Compound of Interest

Compound Name: (R)-CR8 trihydrochloride

Cat. No.: B15543694

Get Quote

(R)-CR8 trihydrochloride, a second-generation analogue of roscovitine, has emerged as a

potent inhibitor of cyclin-dependent kinases (CDKs) and, more recently, as a molecular glue

degrader of cyclin K.[1][2][3] This guide provides a comparative analysis of published data on

(R)-CR8 trihydrochloride, with a focus on the reproducibility of its biological activities. We

present a summary of quantitative data, detailed experimental protocols, and visualizations of

key cellular pathways and workflows to aid researchers, scientists, and drug development

professionals in evaluating and potentially reproducing these findings.

Comparison with Roscovitine
(R)-CR8 was developed as a more potent alternative to roscovitine, a well-known CDK

inhibitor.[2][4] Published data consistently demonstrates the superior potency of (R)-CR8 in

various cellular assays.

Table 1: Comparison of In Vitro IC50 Values for (R)-CR8
and (R)-Roscovitine

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15543694#bc-rfq
https://www.benchchem.com/product/b15543694/docs?utm_src=pdf-body#reproducibility-of-published-data-on-r-cr8-trihydrochloride-a-comparative-guide
https://pmc.ncbi.nlm.nih.gov/articles/PMC10804372/
https://www.medchemexpress.com/r-cr8.html
https://drughunter.com/molecule/r-cr8
https://www.benchchem.com/product/b15543694/docs?utm_src=pdf-body#reproducibility-of-published-data-on-r-cr8-trihydrochloride-a-comparative-guide
https://www.medchemexpress.com/r-cr8.html
https://pubmed.ncbi.nlm.nih.gov/18574471/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543694?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target/Assay
(R)-CR8
Trihydrochlori
de (µM)

(R)-
Roscovitine
(µM)

Cell Line Reference

CDK Inhibition

CDK1/cyclin B 0.09 ~0.45 N/A [2][4]

CDK2/cyclin A 0.072 ~0.2 N/A [2][4]

CDK2/cyclin E 0.041 N/A N/A [2]

CDK5/p25 0.11 ~0.2 N/A [2]

CDK7/cyclin H 1.1 ~0.7 N/A [2]

CDK9/cyclin T 0.18 ~0.4 N/A [2]

CK1δ/ε 0.4 N/A N/A [2]

Induction of

Apoptosis

MTS Reduction

Assay
0.49 ~20 SH-SY5Y [2][4]

LDH Release

Assay
N/A N/A SH-SY5Y [4]

Caspase

Activation
N/A N/A SH-SY5Y [4]

PARP Cleavage
Dose-dependent

(0.25-10 µM)
N/A SH-SY5Y [2]

Note: IC50 values for roscovitine are approximated from graphical data in some publications.

The data clearly indicates that (R)-CR8 is significantly more potent than roscovitine in both

inhibiting CDKs and inducing apoptosis in the SH-SY5Y neuroblastoma cell line.[2][4] The

improved potency is reported to be between 2 to 4-fold for kinase inhibition and up to 40-fold

for the induction of apoptosis.[4]
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(R)-CR8 as a Molecular Glue Degrader
A key discovery has been the identification of (R)-CR8 as a molecular glue that induces the

degradation of cyclin K.[5][6] This mechanism is distinct from its role as a direct kinase inhibitor

and contributes significantly to its cellular activity.[6]

Mechanism of Cyclin K Degradation
(R)-CR8 binds to the ATP-binding pocket of CDK12. This binding event creates a novel

interface that promotes the interaction between CDK12 and DDB1, a component of the CUL4-

DDB1 ubiquitin ligase complex.[5][6] This ternary complex formation leads to the ubiquitination

and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.[5][6]

Mechanism of (R)-CR8-induced Cyclin K Degradation
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Caption: Signaling pathway of (R)-CR8-induced Cyclin K degradation.

Experimental Protocols
To facilitate the reproducibility of the published findings, detailed experimental protocols are

provided below.

Protocol 1: Determination of IC50 for Apoptosis
Induction (MTS Assay)
This protocol is based on the methodology described by Bettayeb et al. (2008).[4]
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Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and

conditions.

Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach

overnight.

Treatment: (R)-CR8 trihydrochloride and (R)-roscovitine are dissolved in DMSO to create

stock solutions. Serial dilutions are prepared in culture media and added to the cells. A

vehicle control (DMSO) is also included.

Incubation: Cells are incubated with the compounds for 48 hours.

MTS Assay: After incubation, MTS reagent is added to each well according to the

manufacturer's instructions.

Measurement: The absorbance is read at 490 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50

values are calculated using non-linear regression analysis.

Protocol 2: Western Blot for PARP Cleavage
This protocol is based on the methodology described in multiple publications.[2]

Cell Treatment: SH-SY5Y cells are treated with varying concentrations of (R)-CR8
trihydrochloride (e.g., 0.25, 0.5, 1, 2.5, 5, 10 µM) for a specified time (e.g., 24 or 48 hours).

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA

assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and

transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

against PARP. A secondary antibody conjugated to HRP is then used.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

The cleavage of PARP is indicated by the appearance of an 89 kDa fragment.

Protocol 3: In Vitro Cyclin K Degradation Assay
This protocol is a simplified representation of the experiments described by Słabicki et al.

(2020).[5][6]
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Caption: Workflow for assessing (R)-CR8-mediated Cyclin K degradation.

Cell Line: HEK293T cells are engineered to express a Cyclin K-eGFP fusion protein.

Treatment: Cells are treated with 1 µM (R)-CR8 trihydrochloride or a DMSO vehicle control

for 2 hours.

Analysis by Flow Cytometry: The fluorescence of the Cyclin K-eGFP fusion protein is

quantified by flow cytometry. A decrease in the eGFP signal in the (R)-CR8-treated cells

compared to the control indicates degradation of the fusion protein.

Analysis by Western Blot: Cell lysates are collected and subjected to Western blotting using

an antibody against Cyclin K or GFP to confirm the reduction in protein levels.
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The published data on (R)-CR8 trihydrochloride demonstrates its potent activity as a CDK

inhibitor and a molecular glue degrader of cyclin K, with significantly higher potency compared

to its parent compound, roscovitine. The provided experimental protocols offer a foundation for

researchers to reproduce and further investigate the biological effects of this compound.

Adherence to these detailed methodologies is crucial for ensuring the reproducibility and

reliability of future studies on (R)-CR8 trihydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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